3-({trans-4-[(4-benzylpiperidin-1-yl)carbonyl]cyclohexyl}methyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzylpiperidine moiety with a cyclohexylmethyl group and a benzotriazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of Benzylpiperidine: The synthesis begins with the preparation of benzylpiperidine through the reaction of benzyl chloride with piperidine under basic conditions.
Cyclohexylmethylation: The benzylpiperidine is then reacted with cyclohexylmethyl chloride in the presence of a base to introduce the cyclohexylmethyl group.
Formation of Benzotriazinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzotriazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
4-BENZYLPIPERIDINE-1-CARBONYL CYCLOHEXYL METHYL BENZOTRIAZINONE: A structurally similar compound with slight variations in the substituents.
BENZYL PIPERIDINE CYCLOHEXYL METHYL BENZOTRIAZINONE: Another related compound with different functional groups.
Uniqueness
3-{[4-(4-BENZYLPIPERIDINE-1-CARBONYL)CYCLOHEXYL]METHYL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE stands out due to its specific combination of functional groups and the resulting unique properties
Properties
Molecular Formula |
C27H32N4O2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
3-[[4-(4-benzylpiperidine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C27H32N4O2/c32-26(30-16-14-21(15-17-30)18-20-6-2-1-3-7-20)23-12-10-22(11-13-23)19-31-27(33)24-8-4-5-9-25(24)28-29-31/h1-9,21-23H,10-19H2 |
InChI Key |
KRACMKLVGWFJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.